3-Formyl-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Formyl-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by its unique structure, which includes a boronic acid group, a formyl group, and a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its reactivity and functional group tolerance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative from a phenylboronic acid precursor.
Formylation: The phenylboronic acid derivative undergoes formylation to introduce the formyl group at the 3-position.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 5-position through a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and suitable bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Coupled products in Suzuki-Miyaura reactions.
Scientific Research Applications
3-Formyl-5-(trifluoromethoxy)phenylboronic acid has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Formyl-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can coordinate with diols and other Lewis bases, facilitating reactions such as cross-coupling. The formyl and trifluoromethoxy groups contribute to the compound's reactivity and selectivity in chemical transformations.
Comparison with Similar Compounds
3-Formylphenylboronic Acid: Lacks the trifluoromethoxy group.
4-Formylphenylboronic Acid: Formyl group at a different position on the phenyl ring.
Trifluoromethoxyphenylboronic Acid: Lacks the formyl group.
Uniqueness: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of the formyl and trifluoromethoxy groups on the phenyl ring, which enhances its reactivity and functional group tolerance compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
[3-formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-5(4-13)1-6(3-7)9(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJXSCLOFBOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208229 | |
Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-39-7 | |
Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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